![molecular formula C27H26FN3O3 B2816432 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 893789-85-0](/img/structure/B2816432.png)
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
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Overview
Scientific Research Applications
Potential as Early Osteoarthritis Treatment
A study focused on identifying new drug candidates targeting Matrix Metalloproteases (MMPs) and A Disintegrin And Metalloproteinase with Thrombospondin Motifs (ADAMTSs), which are crucial in the progression of osteoarthritis. Through screening, a related compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, was found to attenuate IL-1β-induced MMP13 mRNA expression in chondrosarcoma cells, suggesting potential for early osteoarthritis treatment due to its ability to attenuate matrix-degrading enzymes without significant cytotoxicity. This implies potential applications of similar quinolin-yl acetamide derivatives in osteoarthritis research and therapy Inagaki et al., 2022.
Role in Antimalarial Activity
Quinoline derivatives, similar in structure to the compound , have been studied for their antimalarial activity. A related study on tebuquine and its derivatives demonstrated significant activity against Plasmodium berghei in mice, suggesting that modifications in the quinoline structure could impact antimalarial efficacy. This highlights the potential of quinolin-yl acetamide compounds in developing new antimalarial agents Werbel et al., 1986.
Anticancer Properties
The synthesis of quinazolinone-based derivatives, including compounds structurally similar to 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide, has shown promising anticancer properties. These compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting their potential as effective anti-cancer agents. Such research underscores the applicability of quinolin-yl acetamide derivatives in cancer therapy Riadi et al., 2021.
Mechanism of Action
Mode of Action
It is known that many indole derivatives, which share structural similarities with this compound, bind with high affinity to multiple receptors, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which share structural similarities with this compound, are known to have diverse biological activities .
properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-3-18-8-11-21(12-9-18)29-16-20-14-19-10-13-22(34-2)15-25(19)31(27(20)33)17-26(32)30-24-7-5-4-6-23(24)28/h4-15,29H,3,16-17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUSYBBXBZYZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide |
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